![molecular formula C24H28N4O6S B2710805 N1-(2-(1H-indol-3-yl)ethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide CAS No. 872880-82-5](/img/structure/B2710805.png)
N1-(2-(1H-indol-3-yl)ethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
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Description
N1-(2-(1H-indol-3-yl)ethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C24H28N4O6S and its molecular weight is 500.57. The purity is usually 95%.
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Scientific Research Applications
Agonist Properties of Indole Derivatives
Indole derivatives have been synthesized and tested for their binding affinities to various serotonin receptors, showing agonist activity at 5-HT1D receptors. This research highlights the potential of indole-based compounds in developing treatments for disorders related to serotonin dysregulation. For instance, 2-[5-[[(trifluoromethyl)sulfonyl]oxy]-1H-indol-3-yl]ethylamine and its derivatives displayed varying degrees of preference for 5-HT1D alpha vs. 5-HT1D beta receptors, indicating their potential use in neurological and psychiatric disorders treatment (Barf et al., 1996).
Synthetic Intermediates for Tetracyclic Compounds
The Pd(II)-catalyzed oxidative double cyclization of diarylethynes bearing an aminosulfonyl group led to the synthesis of indolobenzothiazine S,S-dioxides, showcasing the compound's role as a synthetic intermediate. This methodological approach underscores the chemical's utility in crafting complex molecular architectures, which could be invaluable in drug discovery and material science (Ha et al., 2015).
Photochromic Properties of Indole-Based Compounds
Research into the photochemical properties of photochromic [1,3]oxazines, which share a molecular skeleton with fused 3H-indole and nitrobenzooxazine heterocycles, reveals the compound's potential applications in developing photoresponsive materials. These materials could have applications in various fields, including optical data storage and photopharmacology (Deniz et al., 2009).
Antitumor Properties of Sulfonamide Compounds
Compounds from sulfonamide-focused libraries, including derivatives related to the queried chemical structure, have been evaluated for their antitumor activities. These studies highlight the potential of sulfonamide derivatives in cancer treatment, emphasizing their role as cell cycle inhibitors and antimitotic agents (Owa et al., 2002).
properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-N'-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O6S/c1-33-18-7-9-19(10-8-18)35(31,32)28-13-4-14-34-22(28)16-27-24(30)23(29)25-12-11-17-15-26-21-6-3-2-5-20(17)21/h2-3,5-10,15,22,26H,4,11-14,16H2,1H3,(H,25,29)(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYLXOSGZXFWQMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(1H-indol-3-yl)ethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide |
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